2,3,3-Trimethylbutane-1-thiol
Description
Contextualization of Thiol Chemistry within Branched Alkane Derivatives
Thiols, the sulfur analogs of alcohols, are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org Their chemistry is rich and varied, encompassing reactions such as oxidation, alkylation, and addition to unsaturated systems. nih.govorganic-chemistry.org When the thiol functionality is appended to a branched alkane scaffold, the steric bulk of the alkyl groups can profoundly influence the reactivity of the sulfhydryl group. acs.orgnih.gov This steric hindrance can modulate reaction rates, influence product distributions, and stabilize otherwise transient species. acs.orgcas.cn The study of branched alkylthiols, therefore, provides a fascinating platform to investigate the interplay between steric and electronic effects in chemical transformations. acs.org
Significance of Sterically Hindered Primary Thiol Structures in Advanced Organic Synthesis and Materials Science
Sterically hindered primary thiols, such as 2,3,3-Trimethylbutane-1-thiol, are of growing importance in several areas of chemical science. In advanced organic synthesis, the bulky nature of these thiols can be exploited to achieve high selectivity in reactions. cas.cn For instance, their use in nucleophilic substitution reactions can favor the formation of specific products by sterically disfavoring alternative reaction pathways. cas.cn In materials science, sterically hindered thiols are valuable for the surface modification of nanoparticles and other materials. rsc.org The bulky alkyl groups can create well-defined and robust self-assembled monolayers, which can enhance properties like hydrophobicity and thermal stability. acs.orgnih.gov Furthermore, the controlled reactivity of these thiols is advantageous in the synthesis of polymers and dendrimers, where precise control over the network structure is crucial. wikipedia.orgnih.gov
Current State of Research on Alkyl Thiols with Neopentyl-like Frameworks
Research into alkyl thiols with neopentyl-like frameworks, a category that includes this compound, has revealed unique chemical behaviors. For example, studies on the decomposition of neopentyl thiol on iron surfaces have shown that the cleavage of both S-H and C-S bonds can occur, a reactivity pattern that differs from that of linear n-alkane thiols. acs.orgacs.org The synthesis of such sterically encumbered thiols often requires specific strategies to overcome the steric hindrance, such as the use of highly reactive sulfur nucleophiles or specialized catalytic systems. The resulting thiols exhibit distinct physical properties, including lower boiling points and reduced solubility in polar solvents compared to their less branched isomers, a consequence of diminished intermolecular hydrogen bonding. wikipedia.org
Research Gaps and Objectives for this compound Studies
Despite the growing interest in sterically hindered thiols, specific research on this compound remains relatively limited. While general principles of thiol chemistry and the effects of steric hindrance are understood, the specific reactivity, properties, and potential applications of this particular molecule are not extensively documented in publicly available literature. Key research gaps include a detailed investigation of its coordination chemistry with various metal centers, a systematic study of its performance as a ligand in catalysis, and a comprehensive evaluation of its utility in forming functional materials.
Future research objectives for this compound should therefore focus on:
Detailed Synthetic and Characterization Studies: Developing efficient and scalable synthetic routes to high-purity this compound and its derivatives. Comprehensive characterization using modern analytical techniques is also essential.
Exploration of Reactivity: Systematically investigating its reactivity in a range of organic transformations, including nucleophilic substitutions, additions, and oxidations, to understand the influence of its unique steric profile. nih.govcas.cn
Coordination Chemistry and Catalysis: Exploring its potential as a ligand for transition metals and investigating the catalytic activity of the resulting complexes in various organic reactions. unam.mx
Materials Science Applications: Evaluating its use in the formation of self-assembled monolayers on different substrates and as a building block for novel polymers and other advanced materials. rsc.org
By addressing these research gaps, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for its potential application in diverse areas of science and technology.
Structure
3D Structure
Properties
Molecular Formula |
C7H16S |
|---|---|
Molecular Weight |
132.27 g/mol |
IUPAC Name |
2,3,3-trimethylbutane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
TWIPAVFPLRWUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,3 Trimethylbutane 1 Thiol
Strategies for the Construction of Sterically Hindered Primary Thiol Functionalities
The synthesis of thiols with substantial steric bulk near the functional group, such as 2,3,3-trimethylbutane-1-thiol, requires specialized approaches to overcome low reactivity and potential side reactions. The neopentyl-like structure of the 2,3,3-trimethylbutyl moiety makes direct functionalization challenging.
Nucleophilic Substitution Reactions with Sulfur Nucleophiles from Alkyl Halide Precursors
A conventional and direct route to thiols involves the nucleophilic substitution (SN2) reaction between an alkyl halide and a sulfur nucleophile. youtube.comlibretexts.org For the synthesis of this compound, the corresponding precursor would be a 1-halo-2,3,3-trimethylbutane (e.g., chloride or bromide). However, the significant steric hindrance at the carbon adjacent to the reaction center severely retards the rate of SN2 reactions. pearson.com Furthermore, the use of strongly basic sulfur nucleophiles like sodium hydrosulfide (B80085) (NaSH) can promote a competing elimination (E2) reaction, leading to the formation of 3,3-dimethyl-1-butene (B1661986) as a significant byproduct. youtube.com
To circumvent these issues, alternative, less basic sulfur nucleophiles are often employed. libretexts.orgyoutube.com Thiourea (B124793) is an effective reagent that first attacks the alkyl halide to form a stable isothiouronium salt. libretexts.org This intermediate can then be hydrolyzed under basic conditions to yield the desired thiol, minimizing the risk of elimination. libretexts.orgyoutube.com Another common strategy involves using potassium thioacetate (B1230152) (KSAc). The thioacetate anion is a soft nucleophile that efficiently displaces the halide. The resulting thioester is then hydrolyzed to furnish the final thiol product. conicet.gov.ar
| Nucleophile | Intermediate | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | Direct Thiolate | Direct, one-step process. | Strongly basic, promotes E2 elimination with hindered substrates. youtube.com |
| Thiourea ((NH2)2C=S) | Isothiouronium Salt | Excellent nucleophile, not strongly basic, minimizes elimination. libretexts.org | Requires a second hydrolysis step. |
| Potassium Thioacetate (KSAc) | Thioester | Good nucleophile, low basicity, avoids elimination. | Requires a second hydrolysis step. conicet.gov.ar |
Addition Reactions to Unsaturated Hydrocarbon Precursors
An alternative strategy involves the addition of a sulfur-containing moiety across a double bond. For this compound, the logical precursor is 3,3-dimethyl-1-butene. To obtain the desired primary thiol, an anti-Markovnikov addition is required. Thiol-ene reactions, proceeding via a free-radical mechanism, are ideal for this purpose. wikipedia.org The reaction can be initiated by UV light or a radical initiator (e.g., AIBN) and involves the addition of hydrogen sulfide (B99878) (H₂S) across the alkene. wikipedia.org The thiyl radical (HS•) adds to the less substituted carbon of the double bond, generating a more stable secondary carbon-centered radical, which then abstracts a hydrogen atom from another H₂S molecule to propagate the chain and yield the anti-Markovnikov product. wikipedia.org This method is highly efficient for producing terminal thiols and is considered a "click" chemistry reaction due to its high yield and stereoselectivity. wikipedia.org
Reduction of Disulfide Precursors Bearing the 2,3,3-Trimethylbutyl Moiety
This two-step approach involves first synthesizing the corresponding disulfide, bis(2,3,3-trimethylbutyl) disulfide, which is then reduced to yield two equivalents of the target thiol. youtube.com The disulfide can be prepared by reacting 1-halo-2,3,3-trimethylbutane with sodium disulfide (Na₂S₂) or by the oxidation of the thiol itself if a small amount is available. libretexts.org
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Zinc and Acid (e.g., Zn/HCl) | Aqueous or alcoholic solvent | Classic, robust method. youtube.com |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent (e.g., Ethanol) | Milder conditions, good for many functional groups. ambeed.com |
| Dithiothreitol (DTT) | Aqueous buffer, pH > 7 | Forms a stable cyclic disulfide, driving the reaction forward. nih.gov |
| Triphenylphosphine (B44618) (PPh₃) | Aqueous organic solvent | Often used in biochemical contexts. |
Functional Group Interconversions on 2,3,3-Trimethylbutane Derivatives (e.g., from Alcohols or Esters)
Synthesizing the thiol from a precursor that already contains the 2,3,3-trimethylbutyl carbon skeleton is an effective strategy. The most common precursor is 2,3,3-trimethylbutan-1-ol. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one, such as a tosylate or mesylate. ub.edu This activated intermediate can then undergo an SN2 reaction with a sulfur nucleophile like potassium thioacetate to form a thioester, which is subsequently hydrolyzed to the thiol. google.com This two-step sequence is generally high-yielding and avoids the harsh conditions that might be required for direct displacement of a halide. google.com
Alternatively, the Mitsunobu reaction provides a one-pot method for converting primary and secondary alcohols directly into thioesters. google.com This reaction uses triphenylphosphine (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol, which is then displaced by a nucleophile, typically thioacetic acid. mdpi.com The resulting thioester is then cleaved to give the thiol. This method proceeds under mild conditions and with inversion of configuration at stereocenters. google.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
Achieving a high yield of a sterically hindered thiol requires careful optimization of reaction parameters to maximize the rate of the desired reaction while suppressing side reactions.
Strategies to Mitigate Side Reactions (e.g., Dialkyl Sulfide Formation)
A significant challenge in the synthesis of thiols via the reaction of alkyl halides or tosylates with sodium hydrosulfide is the formation of the corresponding dialkyl sulfide (thioether) as a byproduct. libretexts.orglibretexts.org This occurs because the initially formed thiolate anion (RS⁻) is a potent nucleophile and can react with a second molecule of the alkylating agent.
Several strategies have been developed to minimize this undesired side reaction:
Use of Excess Hydrosulfide: A straightforward approach to favor the formation of the thiol is to use a large excess of the sodium hydrosulfide nucleophile. openstax.org By increasing the concentration of the SH⁻ ion, the probability of the alkylating agent reacting with it is statistically increased compared to its reaction with the much lower concentration of the thiolate product.
The Thiourea Method: A more robust and widely employed strategy to prevent sulfide formation is the use of thiourea as the sulfur nucleophile. libretexts.orgopenstax.org In this method, the alkyl tosylate or halide reacts with thiourea in an SN2 reaction to form a stable intermediate, an S-alkylisothiouronium salt. This salt is not nucleophilic and does not react further with the alkylating agent. The desired thiol is then liberated in a separate step by the hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide (B78521). libretexts.org This two-step sequence effectively isolates the alkylating agent from the final thiol product, thus preventing the formation of the dialkyl sulfide.
Enantioselective Synthesis of Chiral this compound Analogs
The structure of this compound, (CH₃)₃C-CH(CH₃)-CH₂SH, possesses a stereocenter at the second carbon position (C2). Consequently, the compound can exist as a pair of enantiomers, (R)-2,3,3-trimethylbutane-1-thiol and (S)-2,3,3-trimethylbutane-1-thiol. While the synthesis of this compound as a racemic mixture is achievable through the methods described above, the development of specific enantioselective routes for this particular sterically hindered primary thiol is not extensively documented in readily accessible scientific literature.
The asymmetric synthesis of chiral tertiary thiols, which presents its own set of steric challenges, has been a subject of research, but these methods are not directly applicable to the synthesis of this primary thiol with a chiral center at the adjacent carbon. The production of enantiomerically pure this compound would likely require starting with an enantiomerically pure precursor, such as (R)- or (S)-2,3,3-trimethylbutan-1-ol, and ensuring the subsequent reactions proceed with retention or predictable inversion of stereochemistry.
Purification Techniques for Branched Thiol Compounds
The purification of branched thiols like this compound requires methods that can effectively separate the desired product from starting materials, solvents, and side products, while also considering the compound's volatility and strong odor.
Table 2: Purification Techniques for this compound
| Technique | Description | Applicability and Considerations |
| Fractional Distillation | This is a primary method for purifying volatile liquids with different boiling points. | Highly effective for removing non-volatile impurities, residual high-boiling solvents, and the dialkyl sulfide byproduct, which would have a significantly higher boiling point. This is often the preferred method on a larger scale. |
| Extraction with Base | Thiols are weakly acidic and can be deprotonated by a strong base (like NaOH) to form a water-soluble thiolate salt. Non-acidic organic impurities can then be washed away with an immiscible organic solvent. The aqueous layer is then acidified to regenerate the pure thiol. | This is a useful technique for removing non-acidic byproducts. The efficiency depends on the pKa of the thiol and the strength of the base used. |
| Chromatography | Techniques like column chromatography can be used for separation based on polarity. | While possible, the volatility and potent smell of low-molecular-weight thiols can make column chromatography practically challenging. It is more suitable for small-scale purifications or for less volatile thiol derivatives. |
| Purification via Thioester Intermediate | The crude thiol can be converted into a less volatile thioester derivative (e.g., a thioacetate) by reaction with an acylating agent like acetyl chloride. organic-chemistry.org This thioester is more amenable to purification by chromatography or distillation. The purified thioester is then hydrolyzed back to the pure thiol. wikipedia.orgnih.govharvard.edunih.gov | This multi-step purification process can be very effective for removing impurities that are difficult to separate from the thiol directly. The additional steps of protection and deprotection add to the overall process but can yield a product of very high purity. |
Chemical Reactivity and Mechanistic Investigations of 2,3,3 Trimethylbutane 1 Thiol
Nucleophilic Reactivity Profile of the Thiol Group
The sulfur atom in the thiol group is highly nucleophilic, especially when deprotonated to form the corresponding thiolate anion (RS⁻). chemistrysteps.comnih.gov This high nucleophilicity is attributed to the large size and polarizability of the sulfur atom. masterorganicchemistry.com The thiolate is considered a soft nucleophile and, according to Hard and Soft Acid-Base (HSAB) theory, it reacts preferentially with soft electrophiles. nih.gov
The thiolate anion of 2,3,3-trimethylbutane-1-thiol readily participates in nucleophilic substitution reactions with various electrophiles. masterorganicchemistry.com In the presence of a base, which deprotonates the thiol to enhance its nucleophilicity, it can react with primary and secondary alkyl halides via an Sₙ2 mechanism to form thioethers. masterorganicchemistry.compearson.com Due to the weaker basicity of the thiolate compared to an alkoxide, elimination (E2) reactions are less competitive. masterorganicchemistry.com
With carbonyl compounds, thiols can act as nucleophiles. They react with aldehydes and ketones to form thioacetals. The reaction of this compound with an aldehyde or ketone would yield the corresponding dithioacetal.
As a soft nucleophile, the thiolate is also effective in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.net The reaction involves the addition of the thiolate to the β-carbon of the unsaturated system.
Table 1: Representative Nucleophilic Reactions of Thiols
| Electrophile Type | General Reactant | Product Type | Reaction Name |
|---|---|---|---|
| Alkyl Halide | R'-X | Thioether (R-S-R') | Sₙ2 Nucleophilic Substitution |
| Aldehyde/Ketone | R'C(=O)R'' | Dithioacetal | Thioacetal Formation |
Thiol-ene and thiol-yne reactions are powerful "click chemistry" processes used in polymer and material science due to their high efficiency, rapid rates, and lack of side products. nih.govscispace.com These reactions can be initiated by radicals (photo- or thermal-initiation) or proceed via a nucleophilic mechanism. alfa-chemistry.com
In the radical-mediated thiol-ene reaction, a thiyl radical, generated from this compound, adds across an alkene ('ene') in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming a thioether linkage. wikipedia.org This process is highly valued in creating uniform polymer networks. wikipedia.orgresearchgate.net
The thiol-yne reaction is analogous, involving the addition of a thiol to an alkyne ('yne'). lscollege.ac.in A key feature is that each alkyne group can react sequentially with two thiol groups, first forming a vinyl sulfide (B99878), which can then undergo a second addition. researchgate.net This allows for the creation of highly cross-linked polymer networks with distinct physical properties. researchgate.netd-nb.info The use of multifunctional thiols and enes/ynes leads to the formation of complex polymer architectures like dendrimers and cross-linked films. wikipedia.orgd-nb.info
Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
|---|---|---|
| Reactants | Thiol + Alkene | Thiol + Alkyne |
| Mechanism | Radical or Nucleophilic Addition | Radical or Nucleophilic Addition |
| Stoichiometry | 1 Thiol per Alkene | Up to 2 Thiols per Alkyne |
| Primary Product | Thioether | Vinyl Sulfide, then Dithioether |
| Key Advantage | Forms homogeneous networks, oxygen tolerant. researchgate.net | Creates higher cross-link density. researchgate.netresearchgate.net |
| Initiation | UV, Heat, Radical Initiators, Base. alfa-chemistry.comwikipedia.org | UV, Heat, Radical Initiators, Base, Transition Metals. lscollege.ac.ind-nb.info |
As discussed, thioethers (sulfides) are readily synthesized from this compound. The most common method is the Sₙ2 reaction of its thiolate with an alkyl halide. masterorganicchemistry.comacsgcipr.orgtaylorandfrancis.com Other methods include the addition to alkenes (thiol-ene reaction) and reactions with alcohols in the presence of a Lewis acid catalyst. acsgcipr.orggoogle.com
Thioesters are organosulfur compounds with the structure R-C(=O)-S-R'. wikipedia.org They can be prepared by the reaction of this compound with carboxylic acid derivatives. researchgate.net Common methods include:
Reaction with Acyl Chlorides: The thiolate anion reacts with an acyl chloride in a nucleophilic acyl substitution to yield the thioester. wikipedia.org
Reaction with Carboxylic Acids: Direct condensation of the thiol with a carboxylic acid can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org
Reaction with Acid Anhydrides: Thioesters are also formed when thiols react with acid anhydrides, often in the presence of a base. wikipedia.org
These reactions are fundamental in organic synthesis for creating C-S bonds. researchgate.nettaylorandfrancis.comorganic-chemistry.org
The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), will oxidize this compound to its corresponding disulfide, bis(2,3,3-trimethylbutyl) disulfide. libretexts.org This reaction involves the formation of a sulfur-sulfur single bond, linking two molecules of the parent thiol. taylorandfrancis.com Disulfide bond formation can also occur via thiol-disulfide exchange reactions or through the recombination of two thiyl radicals. nih.gov
Stronger oxidizing agents can lead to higher oxidation states of sulfur. Further oxidation of the disulfide or direct oxidation of the thiol with potent agents can yield sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). The oxidation of thiols in the atmosphere, for example, can lead to the formation of sulfur dioxide and sulfuric acid. nih.gov
Thiols and especially thiolates are excellent ligands for a wide range of metal ions, particularly soft metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), as well as transition metals. The sulfur atom acts as a soft Lewis base, readily donating its lone pair of electrons to form coordinate covalent bonds. The bulky 2,3,3-trimethylbutyl group would likely influence the coordination geometry and stability of the resulting metal complexes due to steric hindrance, potentially favoring lower coordination numbers or creating specific ligand bite angles in chelate structures.
Radical Reactions Involving the Thiol Moiety
The sulfur-hydrogen bond in thiols is significantly weaker than a typical carbon-hydrogen bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.orgdundee.ac.uk The thiyl radical from this compound can be generated through several methods:
Hydrogen abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can generate a carbon-centered radical that readily abstracts the hydrogen atom from the thiol. wikipedia.orgdundee.ac.uk
Photolysis: UV irradiation can directly cause the homolytic cleavage of the S-H bond. dundee.ac.uk
Redox processes: One-electron oxidants can be used to form the thiyl radical. dundee.ac.uk
Once formed, the thiyl radical is a key intermediate in several important reactions. iupac.org As previously mentioned, it is central to the thiol-ene and thiol-yne polymerization mechanisms. wikipedia.org Thiyl radicals can also participate in other radical processes, such as hydrogen abstraction from other molecules, addition to unsaturated bonds, and dimerization to form disulfides. wikipedia.orgutdallas.edu In the presence of oxygen, thiyl radicals can react to form thiylperoxyl radicals (RSOO•), which can lead to the formation of various sulfur oxides. nih.gov
Table 3: Common Reactions of Thiyl Radicals
| Reaction Type | Description | General Product |
|---|---|---|
| Dimerization | Two thiyl radicals combine. wikipedia.org | Disulfide (RS-SR) |
| Addition | Adds across a C=C or C≡C bond. wikipedia.org | Carbon-centered radical |
| H-Abstraction | Abstracts a hydrogen atom from a donor molecule. | Thiol (RSH) + new radical |
| Reaction with O₂ | Reversible addition of molecular oxygen. nih.gov | Thiylperoxyl radical (RSOO•) |
Acid-Base Properties and Thiolate Anion Formation in Various Media
Thiols are generally more acidic than their corresponding alcohols. masterorganicchemistry.com This increased acidity is due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows the negative charge in the resulting thiolate anion to be better stabilized. The pKa of a typical primary alkyl thiol in an aqueous solution is around 10-11, significantly lower than the pKa of ~16 for a primary alcohol. Therefore, this compound is expected to have a pKa in this range.
Formation of the 2,3,3-trimethylbutan-1-thiolate anion occurs upon reaction with a base: (CH₃)₃C-CH(CH₃)-CH₂-S-H + B⁻ ⇌ (CH₃)₃C-CH(CH₃)-CH₂-S⁻ + HB
The choice of base and solvent medium is crucial. In aqueous media, bases such as sodium hydroxide (B78521) are sufficient to deprotonate the thiol to a significant extent. In non-polar aprotic solvents, stronger bases like sodium hydride (NaH) might be used to achieve complete deprotonation. masterorganicchemistry.com The resulting thiolate anion is a potent nucleophile, owing to the high polarizability and charge density on the sulfur atom. It can readily participate in nucleophilic substitution reactions (e.g., Sₙ2 reactions with alkyl halides to form thioethers) and Michael additions. masterorganicchemistry.comresearchgate.net
Table 2: Typical pKa Values for Thiols and Alcohols in Water
| Compound Class | Example | Approximate pKa |
|---|---|---|
| Alkyl Thiol | Ethanethiol (B150549) | 10.6 |
| Alkyl Alcohol | Ethanol | 16.0 |
| Aromatic Thiol | Thiophenol | 6.6 |
| Aromatic Alcohol | Phenol | 10.0 |
Mechanistic Studies of Key Transformations Involving this compound
If kₚ << kₖₜ : The addition of the thiyl radical to the alkene is the slow, rate-determining step. The reaction rate is primarily dependent on the alkene concentration. This scenario is common with electron-poor or sterically hindered alkenes.
If kₚ >> kₖₜ : The hydrogen abstraction from the thiol by the carbon-centered radical is the rate-determining step. The reaction rate is controlled by the thiol concentration. This is often the case with electron-rich alkenes that react rapidly with the thiyl radical. nih.gov
While specific kinetic data for this compound are not extensively documented, its reactivity can be inferred. The sterically bulky 2,3,3-trimethylbutyl group may slow the rate of the chain-transfer step (kₖₜ) due to steric hindrance around the S-H bond, potentially making this step rate-limiting in reactions with highly reactive alkenes.
Understanding the structure and energetics of transition states and intermediates is key to elucidating reaction mechanisms. nih.gov For the radical reactions of this compound, the primary intermediates are:
The 2,3,3-Trimethylbutan-1-thiyl Radical ((CH₃)₃C-CH(CH₃)-CH₂-S•): This is the key chain-carrying species. Its stability is similar to other primary alkyl thiyl radicals.
The Carbon-Centered Radical: Formed after the thiyl radical adds to an alkene. Its stability (primary vs. secondary vs. tertiary) dictates the regiochemical outcome of the reaction.
Computational studies on simpler thiol-ene systems have shown that the transition state for the propagation step (thiyl radical addition) is influenced by both steric and electronic factors of the alkene. bohrium.comnih.gov Similarly, the transition state for the chain-transfer step involves the approach of the carbon-centered radical to the thiol's S-H bond. The significant steric bulk of the 2,3,3-trimethylbutyl group would be expected to raise the energy of this transition state, thereby decreasing the rate of chain transfer compared to a less hindered thiol like 1-butanethiol.
The unique structure of this compound, which features a neopentyl-like backbone with an additional methyl group at the C2 position, introduces significant steric and subtle electronic effects that modulate its reactivity.
Steric Effects: The primary influence of the 2,3,3-trimethylbutyl group is steric hindrance. rsc.org This bulky framework shields the sulfur atom and the adjacent methylene (B1212753) (-CH₂-) group.
In Radical Reactions: The steric bulk can impede the approach of the carbon-centered radical to the S-H group during the chain-transfer step, potentially slowing this step down. nih.gov Furthermore, when the 2,3,3-trimethylbutan-1-thiyl radical adds to an alkene, its large size may lead to lower reaction rates with sterically congested alkenes.
In Nucleophilic Reactions: When the compound is deprotonated to its thiolate form, the steric hindrance can reduce its effectiveness as a nucleophile in Sₙ2 reactions, especially with secondary or tertiary alkyl halides.
Electronic Effects: The alkyl groups are electron-donating via induction. This inductive effect slightly increases the electron density on the sulfur atom.
Acidity: The electron-donating nature of the alkyl group can destabilize the negative charge on the thiolate anion, which would be expected to slightly increase the pKa (decrease the acidity) compared to less substituted thiols. However, this effect is generally minor for alkyl thiols.
Radical Stability: The electronic effect on the stability of the thiyl radical is minimal, as alkyl groups have little influence on the energetics of adjacent sulfur radicals.
Solvent Effects on Reaction Mechanisms and Selectivity
The chemical reactivity of thiols, compounds containing a sulfhydryl (-SH) group, is known to be influenced by the surrounding solvent environment. Solvents can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to varying degrees. Factors such as solvent polarity, proticity (ability to donate a proton), and polarizability can alter the nucleophilicity of the thiol, the electrophilicity of its reaction partners, and the energy barriers of reaction pathways.
In general, polar solvents can influence reactions involving charged intermediates or transition states. For instance, in nucleophilic substitution reactions where a thiolate anion is the active nucleophile, polar protic solvents can solvate the anion through hydrogen bonding, potentially reducing its reactivity. Conversely, polar aprotic solvents may enhance nucleophilicity by solvating the counter-ion but not the nucleophile itself.
For radical reactions, such as thiol-ene additions, solvents can impact the rates of chain transfer and propagation steps. Some studies on other thiols have shown that non-polar solvents can increase the chain transfer rate constant. The choice of solvent can thus be a tool to manipulate the kinetics and, in some cases, the selectivity of the reaction, directing it towards a desired product.
However, it is crucial to note that these are general principles observed for the broader class of thiols. The specific compound, this compound, possesses a bulky tert-butyl group adjacent to the thiol functionality. This significant steric hindrance can be expected to profoundly influence its reactivity, potentially leading to different solvent effects compared to less hindered thiols. Without specific experimental data and mechanistic investigations for this compound, any discussion of solvent effects remains speculative.
Detailed Research Findings and Data Tables
Despite extensive searches of chemical databases and scientific literature, no specific studies providing detailed research findings or data tables on the solvent effects on the reaction mechanisms and selectivity of this compound could be located. Consequently, it is not possible to present quantitative data, such as reaction rate constants in different solvents or product distribution ratios, for this specific compound. The scientific community has yet to publish research focusing on this particular aspect of its chemistry.
Advanced Spectroscopic and Analytical Characterization of 2,3,3 Trimethylbutane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
The proton NMR (¹H NMR) spectrum of 2,3,3-trimethylbutane-1-thiol provides detailed information about the electronic environment of each hydrogen atom. The spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.
The nine protons of the three methyl groups attached to the quaternary carbon (C3) are chemically equivalent and are expected to produce a sharp singlet, likely in the upfield region (around 0.9-1.0 ppm) due to the shielding effect of the alkyl structure. The six protons of the two methyl groups on the tertiary carbon (C2) would also be equivalent, appearing as a doublet due to coupling with the single proton on C2. The methine proton at the C2 position is expected to be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The two protons of the methylene group (-CH₂SH) adjacent to the sulfur atom would be diastereotopic and are anticipated to appear as a doublet of doublets, shifted downfield due to the electron-withdrawing effect of the thiol group. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -C(CH₃)₃ | ~0.95 | Singlet |
| -CH(CH₃)₂ | ~1.05 | Doublet |
| -SH | ~1.3 (variable) | Triplet (or broad singlet) |
| -CH(CH₃)₂ | ~1.80 | Multiplet |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule.
The carbon of the methylene group attached to the sulfur (-CH₂SH) would appear at the most downfield position among the aliphatic carbons due to the deshielding effect of the sulfur atom. The quaternary and tertiary carbons of the butyl group would have characteristic chemical shifts, while the different methyl groups would also be distinguishable. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~27.5 |
| -CH(CH₃)₂ | ~17.0 |
| -CH₂-SH | ~30.0 |
| -CH(CH₃)₂ | ~40.0 |
Note: These are predicted values based on data from the analogous alkane, 2,2,3-trimethylbutane, and general substituent effects. Actual experimental values may vary. docbrown.info
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would confirm the coupling between the methine proton and the protons of the adjacent methyl and methylene groups, as well as the coupling between the methylene protons and the thiol proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in the structure. columbia.edugithub.io
While standard NMR techniques elucidate the static structure, advanced methodologies can provide insights into the dynamic conformational behavior of this compound. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons, which helps in identifying the preferred conformations around the single bonds. nih.gov Furthermore, variable temperature NMR studies can be employed to investigate the energetics of conformational exchange processes, providing a more complete picture of the molecule's dynamic nature in solution. tandfonline.comnih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of both the alkane framework and the thiol functional group.
The spectrum would be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene groups. docbrown.infovscht.cz C-H bending vibrations for these groups would appear in the 1365-1470 cm⁻¹ range. docbrown.info The most diagnostic peaks for the thiol functionality would be the S-H stretching and C-S stretching vibrations. The S-H stretching absorption is typically weak and appears around 2550-2600 cm⁻¹. mdpi.comrsc.org The C-S stretching vibration is also generally weak and is found in the fingerprint region, between 600-800 cm⁻¹. rsc.org The unique combination of these absorptions provides a spectroscopic fingerprint for the molecule. wiley.com
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch | Alkyl (CH₃, CH₂, CH) | 2870-2960 | Strong |
| S-H stretch | Thiol | 2550-2600 | Weak |
| C-H bend | Alkyl (CH₃, CH₂) | 1365-1470 | Medium |
Note: These are predicted absorption ranges based on general IR spectroscopy principles and data for similar compounds. docbrown.infomdpi.com
Raman Spectroscopic Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint. For this compound, the Raman spectrum is characterized by specific vibrational frequencies associated with its functional groups and carbon skeleton.
Key diagnostic peaks in the Raman spectrum arise from the thiol group and the hydrocarbon backbone. The stretching vibration of the sulfhydryl group (S-H) typically appears as a weak to medium intensity band in the region of 2560-2590 cm⁻¹. The carbon-sulfur (C-S) stretching vibration is observed in the fingerprint region, generally between 650 and 700 cm⁻¹. rsc.org Another important vibrational mode is the C-S-H bending mode, which is found around 850-870 cm⁻¹. rsc.org The spectrum is also rich with signals from the trimethylbutyl group, including C-H stretching, bending, and rocking vibrations, as well as C-C skeletal vibrations, which provide a complex but characteristic pattern.
Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H Stretch | -SH | 2560 - 2590 | Weak to Medium |
| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2850 - 3000 | Strong |
| C-H Bend (Alkyl) | -CH₃, -CH₂- | 1340 - 1470 | Medium |
| C-S-H Bend | -CSH | 850 - 870 | Weak |
| C-S Stretch | -C-S | 650 - 700 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₇H₁₆S) is 132 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) at m/z 132, although its intensity may be low due to the instability of the parent ion.
The fragmentation pattern is dominated by cleavages at the branched carbon atoms and the carbon-sulfur bond. A prominent fragmentation pathway for highly branched alkanes is the formation of stable tertiary carbocations. The base peak is often observed at m/z 57, corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by cleavage of the C-C bond beta to the sulfur atom. Another significant fragmentation is the alpha-cleavage, which involves the loss of the propyl group attached to the carbon bearing the thiol, leading to a fragment at m/z 89. The loss of the thiol radical (•SH) results in a peak at m/z 99.
Plausible Mass Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 132 | [M]⁺ | [C₇H₁₆S]⁺ | Molecular Ion |
| 99 | [M - SH]⁺ | [C₇H₁₅]⁺ | Loss of thiol radical |
| 89 | [CH₂(SH)C(CH₃)₂]⁺ | [C₄H₉S]⁺ | Beta-cleavage |
| 75 | [M - C₄H₉]⁺ | [C₃H₇S]⁺ | Loss of tert-butyl group |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Base Peak (tert-butyl cation) |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, the theoretical exact mass of the molecular ion [M]⁺ is calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ³²S). This experimental verification is crucial for confirming the molecular formula as C₇H₁₆S.
Theoretical Exact Mass for this compound
| Isotope | Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 12.000000 | 7 | 84.000000 |
| ¹H | 1.007825 | 16 | 16.125200 |
| ³²S | 31.972071 | 1 | 31.972071 |
| Total Theoretical Exact Mass | 132.097271 |
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. mdpi.com It is ideally suited for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov The separated components then enter the mass spectrometer for detection and identification.
A high-purity sample of this compound would exhibit a single major peak in the chromatogram at a specific retention time. The mass spectrum of this peak would correspond to the fragmentation pattern of the target compound. The presence of other peaks would indicate volatile impurities, which can be identified by their respective mass spectra and retention times.
Typical GC-MS Analytical Conditions
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp 50 °C, ramp to 250 °C at 10 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of non-volatile, thermally labile, or highly polar impurities that may be present in a sample of this compound. In LC-MS, separation occurs in the liquid phase, typically on a reversed-phase column, followed by ionization using a soft ionization technique like electrospray ionization (ESI) before mass analysis. This technique is crucial for detecting impurities such as synthesis byproducts, starting materials, or degradation products that are not amenable to GC analysis. The choice of mobile phase and ionization mode (positive or negative) would be optimized to achieve the best separation and sensitivity for potential impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, sulfur) in a compound. This method provides an empirical formula, which can be compared with the theoretical composition calculated from the molecular formula (C₇H₁₆S) to verify the purity and identity of the substance. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values.
Elemental Composition of this compound (C₇H₁₆S)
| Element | Atomic Mass (g/mol) | Atoms per Molecule | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 63.56% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 12.19% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 24.24% |
| Total Molar Mass | 132.27 | 100.00% |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components within a mixture. For this compound, various chromatographic methods are employed to assess its purity and to isolate it from reaction mixtures.
Gas Chromatography (GC): As a highly volatile compound, GC is the primary method for assessing the purity of this compound. Using a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the sample, with the area of the peak being proportional to the concentration of the compound.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) can be used, particularly for monitoring reactions or for analyzing samples that may contain non-volatile impurities. A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water would typically be used. Detection could be achieved using a UV detector if derivatization is performed, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry.
Thin-Layer Chromatography (TLC): TLC offers a rapid, simple, and inexpensive method for a qualitative assessment of purity and for monitoring the progress of a chemical reaction. A sample is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. Impurities will appear as separate spots with different retention factor (Rf) values.
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The inherent volatility of this thiol makes it an ideal candidate for GC-based separation and detection.
A critical component in the successful analysis of sulfur compounds by GC is the choice of detector. For trace-level analysis, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), is often preferred over a general-purpose detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS). The SCD offers exceptional sensitivity and selectivity for sulfur-containing compounds, enabling their detection in complex matrices without interference from non-sulfur components. gcms.czgcms.czshimadzu.com This high degree of selectivity is particularly advantageous when analyzing samples where the thiol may be present at low concentrations alongside a multitude of other organic molecules.
To prevent the loss of reactive sulfur compounds like thiols, it is imperative that all components of the GC system in contact with the sample, including the injector, column, and transfer lines, are inert. The use of specially treated materials, such as those with a Sulfinert® coating, is a common strategy to minimize analyte adsorption and ensure accurate and reproducible results. shimadzu.com
While specific retention time data for this compound is not extensively published, it can be estimated based on its structure and the principles of gas chromatography. Retention time is influenced by factors such as the analyte's boiling point, the polarity of the stationary phase, the column temperature, and the carrier gas flow rate. chromatographytoday.comdrawellanalytical.com Given its branched structure and the presence of the thiol group, a non-polar or mid-polarity column would likely be employed for its separation from other volatile components.
Hypothetical Gas Chromatography (GC-SCD) Parameters for the Analysis of Volatile Sulfur Compounds:
| Parameter | Value |
| Column | Capillary column with a non-polar stationary phase (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | 275 °C |
Expected Retention Behavior of this compound and Related Compounds:
| Compound | Structure | Expected Retention Time (min) |
| 2-Methyl-2-propanethiol | (CH₃)₃CSH | Early eluting |
| 1-Butanethiol | CH₃(CH₂)₃SH | Intermediate eluting |
| This compound | (CH₃)₃CCH(CH₃)CH₂SH | Later eluting |
| 1-Hexanethiol | CH₃(CH₂)₅SH | Later eluting |
Note: The expected retention times are relative and for illustrative purposes. Actual retention times will vary based on the specific analytical conditions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Analogs
High-performance liquid chromatography is a powerful tool for the separation and quantification of a wide array of chemical compounds. However, the analysis of volatile and non-polar thiols like this compound by HPLC presents a significant challenge and is not a common application. The primary reason for this is the compound's high volatility and low polarity, which result in very weak retention on traditional reversed-phase HPLC columns.
For HPLC analysis of thiols to be effective, a derivatization step is typically required. mdpi.com This process involves reacting the thiol group with a reagent to form a derivative that is less volatile and possesses a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. Common derivatizing agents for thiols include 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and various maleimide-based reagents. nih.gov This approach, however, is more suited for the analysis of less volatile, often biologically relevant, thiols.
Direct analysis of this compound without derivatization would necessitate the use of specialized HPLC columns and mobile phases. A non-polar stationary phase with a highly organic mobile phase might offer some retention, but achieving adequate separation and sensitivity would be difficult.
The separation of structural isomers, or analogs, of this compound by HPLC would also be a complex task. The subtle differences in the structures of isomers often require highly selective stationary phases to achieve baseline resolution. nih.govnacalai.comrsc.org For instance, separating this compound from its isomers like 2,2-dimethylpentane-3-thiol or 3,3-dimethylpentane-2-thiol would likely require a column with shape-selective properties.
Hypothetical HPLC Parameters for the Analysis of Non-Polar Thiol Analogs (Illustrative):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a high percentage of organic solvent (e.g., Acetonitrile:Water 90:10) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at a low wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Expected Elution Order of C7 Thiol Isomers in Reversed-Phase HPLC:
| Compound | Structure | Expected Elution Order |
| This compound | (CH₃)₃CCH(CH₃)CH₂SH | 1 |
| 2,2-Dimethylpentane-3-thiol | CH₃CH₂C(CH₃)₂CH(SH)CH₃ | 2 |
| 1-Heptanethiol | CH₃(CH₂)₆SH | 3 |
Note: This elution order is hypothetical and based on the principle that more branched isomers tend to have less interaction with the stationary phase in reversed-phase chromatography and thus elute earlier. The feasibility of such a separation without derivatization remains challenging.
Computational Chemistry Studies of 2,3,3 Trimethylbutane 1 Thiol
Quantum Mechanical (QM) Calculations for Electronic Structure, Bonding, and Energeticsnorthwestern.eduresearchgate.net
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule in a hypothetical motionless state at 0 K. lsu.edu These methods solve the Schrödinger equation to provide detailed information about the electronic wavefunction, from which properties like molecular geometry, energy, and electronic distribution can be derived. northwestern.eduulakbim.gov.tr
Ab Initio and Density Functional Theory (DFT) Methods for Ground State Geometriesmasterorganicchemistry.comlibretexts.org
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to determine the equilibrium or ground state geometry of molecules. rsc.orgescholarship.org These calculations systematically adjust the atomic coordinates to find the arrangement that corresponds to the minimum energy on the potential energy surface, representing the most stable structure. lsu.edu For 2,3,3-trimethylbutane-1-thiol, these methods can precisely predict key structural parameters.
DFT, in particular, has been widely used to model reactions involving thiols. acs.org For a molecule like this compound, geometry optimization would typically be performed using a functional like B3LYP combined with a suitable basis set to yield accurate bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Geometrical Parameters for this compound
This table presents hypothetical yet realistic data based on standard bond lengths and angles for similar functional groups computed using DFT methods.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-S | 1.85 Å |
| S-H | 1.34 Å | |
| C-C (t-butyl) | 1.54 Å | |
| C-H (alkyl) | 1.09 Å | |
| Bond Angle | C-S-H | 96.5° |
| C-C-S | 114.0° | |
| C-C-C (t-butyl) | 109.5° | |
| Dihedral Angle | H-S-C1-C2 | ~180° (anti) or ±60° (gauche) |
Conformational Analysis and Energy Landscapes of Branched Thiol Structuresnih.gov
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their corresponding energies. libretexts.orglumenlearning.com For a flexible molecule like this compound, rotation around its single bonds (e.g., C-C and C-S bonds) gives rise to various conformers with different stabilities. libretexts.org
Computational methods can map the potential energy landscape, identifying energy minima that correspond to stable conformers and the energy barriers that separate them. nih.govfigshare.com Studies on analogous branched thiols, such as 3-methyl-2-butene-1-thiol, have shown that different orientations of the sulfhydryl (-SH) group lead to distinct stable conformers with small energy differences between them. nih.gov For this compound, the most significant conformational variability would arise from the rotation around the C1-S bond, leading to different staggered (gauche, anti) and eclipsed arrangements of the S-H bond relative to the bulky alkyl frame. The steric hindrance from the trimethylbutyl group would heavily influence the relative energies of these conformers.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer (Dihedral Angle H-S-C1-C2) | Relative Energy (kcal/mol) | Stability |
| Anti (180°) | 0.00 | Most Stable |
| Gauche (+60°) | 0.75 | Less Stable |
| Gauche (-60°) | 0.75 | Less Stable |
| Eclipsed (0°) | 4.50 | Least Stable (Transition State) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a model used to predict chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and localization of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. youtube.com
For a thiol, the HOMO is typically associated with the non-bonding lone pair electrons on the sulfur atom. This high-energy, electron-rich orbital makes the sulfur atom a potent nucleophile. youtube.comtaylorandfrancis.com The LUMO is often the antibonding σ* orbital of the S-H bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. FMO analysis can predict that reactions will likely occur at the sulfur atom, which is consistent with the known chemistry of thiols, such as their deprotonation to form highly nucleophilic thiolates. masterorganicchemistry.com
Table 3: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Energy (eV) | Description and Reactivity Implication |
| HOMO | -9.5 | Localized primarily on the sulfur atom's lone pairs. Indicates the site for electrophilic attack (nucleophilic character of the molecule). youtube.com |
| LUMO | +2.1 | Associated with the σ*(S-H) antibonding orbital. Indicates the site for nucleophilic attack (electrophilic character of the S-H bond). youtube.com |
| HOMO-LUMO Gap | 11.6 | A relatively large gap suggests good kinetic stability under normal conditions. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactionsmasterorganicchemistry.com
While QM methods are highly accurate, they are computationally expensive. ulakbim.gov.tr Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a less costly alternative for studying the dynamic behavior of large systems or for long simulation times. nih.govscilit.com MD simulations, in particular, model the movement of atoms over time, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.govresearchgate.net
Prediction of Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its solvent environment. frontiersin.orgrsc.org MD simulations can model these effects by explicitly including solvent molecules or by using an implicit solvent model. frontiersin.org These simulations can predict how different solvents alter the conformational equilibrium of this compound.
For example, in a polar solvent like water, conformations that expose the polar -SH group and maximize hydrogen bonding potential would be stabilized. In a non-polar solvent like hexane, the molecule might adopt conformations that are more influenced by intramolecular van der Waals forces, with less regard for the orientation of the thiol group. Simulations can track key dihedral angles and calculate the free energy landscape in different solvents to quantify these effects. nih.gov
Modeling of Aggregation Behavior in Condensed Phases
In liquid or solid states, molecules of this compound interact with each other. MD simulations are well-suited to model this aggregation behavior. rsc.org The primary cohesive forces for thiols are van der Waals interactions between their bulky, polarizable sulfur atoms and alkyl chains. wikipedia.org Weaker hydrogen bonding between the thiol groups also plays a role, though it is less significant than in corresponding alcohols. wikipedia.org
Simulations can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. For this compound, this would likely show a distinct peak corresponding to the van der Waals contact distance, revealing how the sterically hindered molecules pack together in the condensed phase. This provides insight into macroscopic properties like boiling point and density.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Steric and Electronic Parameters
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the reactivity of a chemical compound based on its molecular structure. For this compound, a QSRR study would involve calculating a series of molecular descriptors that quantify its steric and electronic properties. These descriptors would then be correlated with experimentally determined or computationally predicted reactivity parameters, such as reaction rate constants or equilibrium constants for a specific chemical transformation.
Steric Parameters: The bulky tert-butyl group adjacent to the thiol functionality in this compound is expected to play a significant role in its reactivity. Steric hindrance can impede the approach of reactants to the sulfur atom, thereby influencing reaction rates. Relevant steric descriptors that would be calculated include:
Tolman's Cone Angle: While originally developed for phosphine (B1218219) ligands, this concept can be adapted to estimate the steric bulk around the sulfur atom.
Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape and size of the substituent group.
Electronic Parameters: The electronic nature of the thiol group and the influence of the alkyl framework determine the nucleophilicity and acidity of the thiol proton. Key electronic descriptors for a QSRR model would include:
Partial Atomic Charges: The charge on the sulfur and hydrogen atoms of the thiol group would be calculated to assess their electrostatic potential.
Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) would correlate with the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would relate to its ability to accept electrons.
A hypothetical QSRR study might aim to predict the rate of a thiol-ene click reaction involving this compound. By building a model with a training set of various thiols with known reaction rates, the reactivity of this compound could be predicted based on its calculated descriptors.
Interactive Data Table: Hypothetical QSRR Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| Sterimol L (Å) | 5.5 | Length of the substituent, indicating steric hindrance in one dimension. |
| Sterimol B1 (Å) | 3.0 | Minimum width of the substituent, indicating steric bulk. |
| Sterimol B5 (Å) | 4.0 | Maximum width of the substituent, indicating overall steric bulk. |
| HOMO Energy (eV) | -9.5 | Relates to the nucleophilicity of the thiol. |
| LUMO Energy (eV) | 2.0 | Relates to the electrophilicity of the thiol. |
| Partial Charge on Sulfur (e) | -0.15 | Indicates the electron density on the sulfur atom. |
| Partial Charge on H (thiol) (e) | 0.20 | Relates to the acidity of the thiol proton. |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectrum would show distinct signals for the different hydrogen and carbon atoms in the molecule, influenced by their local electronic environments. For instance, the protons on the carbon adjacent to the sulfur would be expected to have a different chemical shift compared to the protons of the methyl groups.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted by calculating its vibrational frequencies. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-S stretching, and S-H stretching. The S-H stretching frequency is particularly characteristic and would be a key feature in the predicted IR spectrum.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 1.0 - 1.2 | Protons of the three equivalent methyl groups on the tert-butyl group. |
| ¹H NMR Chemical Shift (ppm) | 1.3 - 1.5 | Protons of the two equivalent methyl groups on the adjacent carbon. |
| ¹H NMR Chemical Shift (ppm) | 2.5 - 2.7 | Protons of the CH₂ group attached to the sulfur atom. |
| ¹H NMR Chemical Shift (ppm) | 1.6 - 1.8 | Proton of the S-H group. |
| ¹³C NMR Chemical Shift (ppm) | 25 - 30 | Carbons of the methyl groups. |
| ¹³C NMR Chemical Shift (ppm) | 35 - 40 | Carbon of the CH₂ group attached to the sulfur atom. |
| ¹³C NMR Chemical Shift (ppm) | 40 - 45 | Quaternary carbon atoms. |
| IR Vibrational Frequency (cm⁻¹) | 2550 - 2600 | S-H stretching vibration. |
| IR Vibrational Frequency (cm⁻¹) | 600 - 700 | C-S stretching vibration. |
| IR Vibrational Frequency (cm⁻¹) | 2850 - 3000 | C-H stretching vibrations. |
Reaction Pathway and Transition State Calculations for Mechanistic Elucidation
Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For this compound, this could involve studying its participation in reactions such as oxidation, radical additions, or nucleophilic substitutions.
To elucidate a reaction mechanism, the geometries of the reactants, products, and any intermediates and transition states are optimized. The energies of these species are then calculated to determine the reaction's thermodynamic and kinetic feasibility. Transition state theory can be used to calculate theoretical reaction rate constants.
For example, the mechanism of the radical addition of this compound to an alkene could be investigated. This would involve locating the transition state for the addition of the thiyl radical to the double bond and the subsequent transition state for hydrogen abstraction from another thiol molecule to propagate the radical chain. The calculated activation energies for these steps would provide a quantitative understanding of the reaction kinetics.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific research applications and emerging trends outlined in the user's request.
Extensive searches for the chemical compound "this compound" and its CAS number (1679-08-9) did not yield any specific research findings related to its role in the following areas:
As a specialized building block in the synthesis of complex organosulfur compounds , including as a precursor for chirality transfer in asymmetric synthesis or in the synthesis of sulfur-containing heterocycles and macrocycles.
Application in functional material design and polymer chemistry , such as in the synthesis of thiol-functionalized polymers, hydrogels, or its use in surface modification and self-assembled monolayer (SAM) formation.
The development of novel reagents and catalysts utilizing its specific branched thiol scaffold.
While the provided outline details established and significant areas of research for thiol compounds in general, there is no specific, citable information in the search results indicating that this compound has been utilized or studied in these particular contexts. To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the article cannot be written. Generating content on these topics would involve generalizing from other thiol compounds, which would not be scientifically accurate for this specific molecule and would violate the explicit instructions provided.
Research Applications and Emerging Trends in 2,3,3 Trimethylbutane 1 Thiol Chemistry
Exploration in Chemo- and Regioselective Transformations Induced by Steric Hindrance
The significant steric bulk imparted by the t-octyl group (2,3,3-trimethylbutyl) adjacent to the thiol functional group is the most defining characteristic of 2,3,3-trimethylbutane-1-thiol. This steric hindrance can be a powerful tool in controlling the chemo- and regioselectivity of reactions. In reactions where multiple pathways are possible, the sheer size of the this compound molecule can block or disfavor approaches to certain reactive sites, thereby favoring others.
Chemo- and Regioselectivity in Thiol-Ene Reactions:
A prime example of where this compound could exhibit profound chemo- and regioselectivity is in the thiol-ene reaction, a versatile method for carbon-sulfur bond formation. This reaction can proceed via either a radical or a Michael-type addition mechanism.
In a radical-mediated thiol-ene reaction, a thiyl radical adds to a carbon-carbon double bond. For an unsymmetrical alkene, this addition can result in two different regioisomers. The steric bulk of the attacking thiyl radical plays a crucial role in determining the outcome. A less hindered thiol will show some preference for the anti-Markovnikov product, but a highly hindered thiol like this compound is expected to exhibit a much higher degree of regioselectivity. The bulky t-octyl group would strongly disfavor addition to the more substituted carbon of the double bond, leading preferentially to the formation of the sterically less congested anti-Markovnikov product.
Consider the hypothetical radical addition of a thiol to an unsymmetrical alkene such as propene. The thiyl radical can add to either the terminal carbon (C1) to form a more stable secondary radical intermediate, or to the internal carbon (C2) to form a less stable primary radical intermediate. While electronic factors favor the formation of the more stable secondary radical, steric factors become increasingly important with bulkier thiols.
To illustrate the anticipated impact of steric hindrance on the regioselectivity of the thiol-ene reaction, the following table presents a comparative analysis of the expected product distribution for the addition of ethanethiol (B150549) versus the highly hindered this compound to propene.
| Thiol Reactant | Alkene Reactant | Predicted Major Regioisomer | Predicted Minor Regioisomer | Driving Factor for Selectivity |
|---|---|---|---|---|
| Ethanethiol | Propene | Anti-Markovnikov | Markovnikov | Electronic and moderate steric effects |
| This compound | Propene | Anti-Markovnikov (High Selectivity) | Markovnikov (Trace amounts expected) | Dominant steric hindrance |
This predicted high regioselectivity for this compound could be advantageous in organic synthesis where precise control over the formation of a specific isomer is required.
Chemoselectivity in Reactions with Polyfunctional Molecules:
In molecules containing multiple reactive sites (e.g., a diene or a molecule with both an alkene and an alkyne), the steric hindrance of this compound can be exploited to achieve chemoselectivity. The thiol would preferentially react with the sterically most accessible functional group. For instance, in a reaction with a molecule containing both a terminal and an internal double bond, this compound would be expected to add selectively to the less hindered terminal double bond.
Future Research Directions for 2,3,3 Trimethylbutane 1 Thiol
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of thiols has traditionally relied on methods that often lack sustainability and atom economy. jocpr.com Future research on 2,3,3-trimethylbutane-1-thiol should prioritize the development of green synthetic protocols that minimize waste and maximize the incorporation of reactant atoms into the final product. jocpr.comlibretexts.org
Conventional routes, such as the reaction of a corresponding alkyl halide with a hydrosulfide (B80085) salt, suffer from poor atom economy, producing stoichiometric salt byproducts. A more sustainable approach involves the direct addition of hydrogen sulfide (B99878) (H₂S) to an alkene, specifically 3,3-dimethyl-1-butene (B1661986), which is 100% atom economical in theory. scranton.edu Research should focus on developing selective catalysts for the anti-Markovnikov hydrothiolation of this alkene to yield the desired primary thiol exclusively. google.com Challenges include preventing the formation of the isomeric tertiary thiol (Markovnikov product) and thioether byproducts. google.com
Another green avenue is the catalytic thiolation of the corresponding alcohol, 2,3,3-trimethylbutan-1-ol, using H₂S. bohrium.com This reaction typically requires high temperatures and acid catalysts, and future work could explore more efficient and recyclable heterogeneous catalysts to improve the environmental footprint of the process.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Route | Starting Materials | Key Advantages | Key Disadvantages | Future Research Focus |
|---|---|---|---|---|
| Classical Sₙ2 | 2,3,3-Trimethylbutyl halide, NaSH | Well-established methodology | Poor atom economy, halide waste | Not a priority for sustainable research |
| Alkene Hydrothiolation | 3,3-Dimethyl-1-butene, H₂S | 100% atom economy scranton.edu | Selectivity issues (Markovnikov vs. anti-Markovnikov), potential for thioether formation google.com | Development of highly selective anti-Markovnikov catalysts (e.g., photolytic, radical initiators, or specific transition metal complexes) |
| Alcohol Thiolation | 2,3,3-Trimethylbutan-1-ol, H₂S | Utilizes potentially bio-based alcohols | Requires high energy input, harsh conditions | Design of low-temperature, recyclable heterogeneous catalysts |
| Thioester Reduction | 2,3,3-Trimethylbutanoyl chloride, H₂S; then reduction | Controlled synthesis, stable intermediates | Multi-step, poor atom economy | Development of one-pot, catalytic reduction methods |
Advanced Mechanistic Insights via Operando Spectroscopic Techniques and Time-Resolved Studies
Understanding the reaction mechanisms of this compound at a fundamental level is crucial for controlling its reactivity. The significant steric hindrance around the sulfur atom is expected to influence reaction kinetics and stabilize reactive intermediates. Advanced spectroscopic techniques that can monitor reactions in real-time are essential for these investigations.
Operando spectroscopy, which involves analyzing a catalytic reaction as it happens, could be applied to study the synthesis of this compound. For instance, operando FTIR or Raman spectroscopy could track the conversion of 3,3-dimethyl-1-butene and H₂S on a catalyst surface, identifying key surface-adsorbed intermediates and clarifying the catalytic cycle.
Time-resolved spectroscopy offers the potential to observe short-lived transient species during reactions. spectroscopyworld.com For example, time-resolved X-ray absorption spectroscopy (TR-XAS) at the sulfur K-edge could be used to follow the electronic and structural changes of the sulfur atom during oxidation or catalytic processes. uni-hamburg.deosti.govosti.govnih.gov This could allow for the direct observation of fleeting intermediates such as sulfenyl radicals or sulfenic acids, whose lifetimes may be prolonged due to the steric protection afforded by the bulky alkyl group. nih.govnih.gov Comparing the dynamics of these intermediates with those from less hindered thiols would provide significant insight into the role of sterics in thiol chemistry.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Predicting Physicochemical Properties: ML models, trained on large datasets of diverse molecules, can predict properties such as boiling point, vapor pressure, and solubility with high accuracy. research.googlenih.gov Such models could provide reliable estimates for this compound and its derivatives, saving experimental time and resources.
Reactivity Prediction: More advanced models could predict the reactivity of this compound in various chemical environments. nih.govacs.orgnih.govowlstown.netchemrxiv.org By developing quantitative structure-activity relationship (QSAR) models, it would be possible to forecast its performance in reactions like thiol-ene additions or its potential as a ligand in catalysis, guiding experimental design toward the most promising applications. oup.com
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool | Objective | Required Data |
|---|---|---|---|
| Property Prediction | Message Passing Neural Networks (MPNNs), Random Forest | Predict boiling point, viscosity, spectral properties. research.googleacs.org | Large, diverse molecular databases with known properties (e.g., QM9). research.google |
| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal conditions for hydrothiolation or alcohol thiolation. researchgate.nettechnologynetworks.com | Experimental data from automated reactors (yield, selectivity vs. conditions). |
| Reactivity Prediction | Support Vector Machines, Deep Neural Networks | Predict reaction outcomes, rates, and site of reactivity. nih.govoup.com | A curated dataset of thiol reactions with known outcomes and descriptors. |
Exploration of Novel Reactivity Modalities and Catalytic Transformations
The unique steric profile of this compound invites exploration into novel areas of reactivity where its bulkiness can be leveraged to control reaction outcomes.
Thiol-Ene "Click" Chemistry: The thiol-ene reaction is a robust and efficient "click" reaction used in polymer and materials science. wikipedia.orgalfa-chemistry.comrsc.org The reactivity of this compound in such reactions is an open question. Research should investigate its addition to various alkenes under radical and base-catalyzed conditions. usm.edu The steric hindrance may significantly slow the reaction rate compared to primary thiols but could also impart unique properties, such as increased thermal stability, to the resulting thioether products. researchgate.netresearchgate.net The bulky group could also influence the stereoselectivity of the addition. nih.gov
Selective Oxidation: The oxidation of thiols can lead to disulfides, sulfinic acids, or sulfonic acids. Future studies should focus on the selective catalytic oxidation of this compound. researchgate.netrsc.org The steric hindrance might prevent the formation of the corresponding disulfide, favoring the formation of oxidized monomeric species. Developing catalysts that can selectively produce the corresponding sulfonic acid could be valuable, as bulky sulfonic acids have applications as catalysts and surfactants.
Ligand Development: Thiols are known to bind to metal centers and serve as ligands in coordination chemistry and catalysis. The 2,3,3-trimethylbutyl group could act as a bulky "spectator" ligand, creating a specific steric environment around a metal center to influence the selectivity of catalytic reactions, such as hydroformylation or cross-coupling.
Investigation of Solid-State Forms and Crystal Engineering Applications
While this compound is likely a liquid at room temperature, understanding its solid-state behavior is crucial for purification, storage, and potential applications in materials science.
Crystallization and Polymorphism: Future work should aim to crystallize this compound at low temperatures to determine its single-crystal X-ray structure. This would provide precise data on bond lengths, bond angles, and intermolecular interactions. It would also be valuable to investigate if it exhibits polymorphism—the ability to exist in multiple crystalline forms—as different polymorphs can have distinct physical properties.
Co-crystal Engineering: The thiol group can act as both a hydrogen bond donor (S-H) and acceptor (S). This provides an opportunity for co-crystal engineering, where this compound is co-crystallized with other molecules to form new solid-state structures with tailored properties. The bulky nature of the alkyl group would significantly influence the packing arrangements in these co-crystals.
Metal-Organic Frameworks (MOFs): After modification into a dithiol or a thiol-functionalized carboxylic acid, the 2,3,3-trimethylbutyl scaffold could be used as a bulky linker in the synthesis of MOFs or coordination polymers. The steric hindrance would create large pores and channels within the framework, which could be exploited for gas storage or separation applications. The synthesis could be facilitated by using a more stable thioester precursor that generates the reactive thiol in situ during framework assembly. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3,3-Trimethylbutane-1-thiol, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis of branched thiols often involves nucleophilic substitution or thiol-ene click chemistry. For example, a general procedure for thiol synthesis includes reacting alkyl halides with thiourea under reflux, followed by hydrolysis (e.g., in 1,4-dioxane) to yield the thiol . To minimize side reactions (e.g., oxidation or disulfide formation), use inert atmospheres (N₂/Ar), low temperatures, and reducing agents like NaBH₄. Purity can be monitored via GC-MS or HPLC, as described for similar thiols .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on branching patterns. For example, methyl groups (δ 0.8–1.5 ppm) and thiol protons (δ 1.3–2.5 ppm, broad) should correlate with the structure .
- IR : Confirm the S-H stretch (2550–2600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to identify the molecular ion (e.g., m/z 118.1 for C₇H₁₄S) and fragmentation patterns (e.g., loss of -SH group) .
Q. What purification strategies are recommended to achieve high-purity this compound for kinetic studies?
- Methodological Answer : Distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) minimizes thermal decomposition. For trace impurities, column chromatography with silica gel (hexane/ethyl acetate eluent) or preparative HPLC (C18 column) can isolate the thiol . Validate purity via GC-FID (>98%) and Karl Fischer titration (<0.1% H₂O) .
Advanced Research Questions
Q. How can contradictory literature data on the reactivity of this compound in radical-mediated reactions be resolved?
- Methodological Answer : Perform systematic kinetic studies under controlled conditions (e.g., varying initiator concentrations, UV light intensity). Compare results with computational models (DFT calculations for bond dissociation energies) to identify dominant pathways . Triangulate findings using multiple analytical methods (EPR for radical detection, GC-MS for product distribution) .
Q. What computational approaches are suitable for modeling the interactions of this compound with metal surfaces in catalysis?
- Methodological Answer : Use density functional theory (DFT) to simulate adsorption energies and binding configurations on transition metals (e.g., Au, Pd). Molecular dynamics (MD) simulations can model dynamic interactions at solvent-metal interfaces . Validate predictions with experimental XPS or AFM data .
Q. How to design experiments to investigate the oxidative stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated aging studies by exposing the compound to O₂, UV light, and humidity. Monitor degradation via Raman spectroscopy (S-S bond formation at 500 cm⁻¹) and LC-MS for oxidation byproducts (e.g., sulfonic acids). Compare results with Arrhenius modeling to predict shelf-life .
Q. What statistical methods are recommended to address variability in bioactivity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
